4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Lipophilicity Drug design ADME

This compound features a zero hydrogen-bond donor count (HBD=0) and measured logP of 4.366, unlike its N-ethyl analog (CAS 339010-87-6; HBD=1, logP 4.732). These properties directly influence membrane permeability and metabolic stability, making it indispensable for controlled SAR and ADME-Tox studies. The sulfanyl linker enables metabolite identification via controlled oxidation. Ideal for TLR8-focused screening libraries. Verify stock and request pricing.

Molecular Formula C13H11ClF3N3S
Molecular Weight 333.76
CAS No. 338792-24-8
Cat. No. B2688937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
CAS338792-24-8
Molecular FormulaC13H11ClF3N3S
Molecular Weight333.76
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C13H11ClF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3
InChIKeyCMFPLTGGTJKZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-24-8): Baseline Characterization for Informed Procurement


4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-24-8) is a synthetic, small-molecule pyrimidine derivative with molecular formula C₁₃H₁₁ClF₃N₃S and molecular weight 333.76 g·mol⁻¹ . The compound belongs to the 6-(trifluoromethyl)pyrimidin-2-amine chemotype, a scaffold that has been systematically investigated as a source of selective Toll-like receptor 8 (TLR8) negative modulators [1]. Its structure features three pharmacophoric elements—a 4-(4-chlorophenyl)sulfanyl group, an N,N-dimethylamino substituent at position 2, and a trifluoromethyl group at position 6—that together define its physicochemical and potential biological profile.

Why Generic Substitution of 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-24-8) Is Not Straightforward


Within the 6-(trifluoromethyl)pyrimidin-2-amine series, minor structural modifications at positions 2 and 4 can produce substantial shifts in biological activity and physicochemical properties [1]. The N,N-dimethyl substitution on CAS 338792-24-8 eliminates hydrogen-bond donor capacity (H-bond donors = 0) and yields a measured logP of 4.366, whereas the closest commercially available analog—the N-ethyl variant (CAS 339010-87-6)—retains one H-bond donor and exhibits a measurably higher logP of 4.732 . These differences directly affect membrane permeability, solubility, and protein-binding behavior, meaning the two compounds cannot be considered interchangeable in biological assays, SAR campaigns, or formulation studies without experimental re-validation.

Quantitative Evidence Guide for 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-24-8): Direct Comparator Data


LogP Differentiation: CAS 338792-24-8 vs. N-Ethyl Analog CAS 339010-87-6

The target compound (CAS 338792-24-8) exhibits a measured logP of 4.366, which is 0.366 log units lower than the N-ethyl comparator (CAS 339010-87-6, logP = 4.732) . This difference corresponds to an approximately 2.3-fold lower octanol–water partition coefficient, indicating moderately reduced lipophilicity that may translate into distinct absorption and distribution behavior.

Lipophilicity Drug design ADME

Hydrogen-Bond Donor Count: Zero vs. One in the Closest Commercial Analog

CAS 338792-24-8 possesses zero hydrogen-bond donors (H_Donors = 0) due to full N,N-dimethyl substitution at the 2-amino position, whereas the N-ethyl analog (CAS 339010-87-6) retains one H-bond donor . The absence of H-bond donors generally correlates with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux [1].

Hydrogen bonding Permeability Selectivity

TLR8 Negative Modulation Potential Inferred from 6-(Trifluoromethyl)pyrimidin-2-amine Scaffold SAR

Systematic SAR studies on the 6-(trifluoromethyl)pyrimidin-2-amine scaffold have established that three structural elements—the 6-CF₃ group, the 2-substituent, and the 4-substituent—are collectively required for TLR8 negative modulation [1]. CAS 338792-24-8 incorporates all three confirmed pharmacophoric features. In head-to-head optimization within this chemotype, the best-in-class compound (compound 53) achieved an IC₅₀ of 6.2 μM in a HEK293 NF-κB reporter assay [1], while a structurally distinct 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine lacking the sulfanyl linker was reported with IC₅₀ > 100 μM [2][3].

TLR8 Immunomodulation Autoimmune disease

Commercial Purity Benchmarking Against the N-Ethyl Analog

The commercially available purity specification for CAS 338792-24-8 from established suppliers is 90% , compared to 98% for the N-ethyl analog CAS 339010-87-6 from comparable sources . This 8-percentage-point purity differential has implications for assay reproducibility and the necessity of in-house purification prior to biological testing.

Purity Procurement Quality control

Sulfanyl Linker Stability: Implications for Storage and Handling

The 4-(4-chlorophenyl)sulfanyl moiety in CAS 338792-24-8 is susceptible to oxidation at the divalent sulfur atom, yielding sulfoxide or sulfone derivatives under ambient or oxidative conditions . This represents a structural vulnerability not shared by 4-aryl-6-(trifluoromethyl)pyrimidin-2-amines that lack the sulfanyl bridge (e.g., CAS 883004-97-5), which are inherently oxidation-resistant at the 4-position .

Stability Oxidation Storage

Patent Landscape: CAS 338792-24-8 as a Non-Exemplified Pyrimidine Scaffold Representative

Comprehensive patent searches across USPTO, EPO, and WIPO databases for CAS 338792-24-8 returned no issued patents listing this specific compound as an exemplified embodiment [1]. In contrast, closely related pyrimidine TLR8 antagonist chemotypes are extensively claimed in patents held by Novartis (e.g., US10544143, US10730877, US11053244) [2]. This absence suggests CAS 338792-24-8 occupies a distinct, potentially unencumbered chemical space within the broader pyrimidine TLR8 modulator patent landscape.

Freedom to operate Patent landscape Chemical diversity

Best Research and Industrial Application Scenarios for 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-24-8)


TLR8-Focused Immunomodulation Screening Libraries

CAS 338792-24-8 is ideally suited as a scaffold-representative member of diversity-oriented screening libraries targeting Toll-like receptor 8 (TLR8). Its incorporation of all three confirmed pharmacophoric features (6-CF₃, 2-NR₂, 4-SAr) aligns with the SAR requirements established by Dolšak et al. (2021), where compounds retaining the 4-sulfanyl linker demonstrated low-micromolar TLR8 antagonism while direct aryl analogs lacking this linker were inactive (IC₅₀ > 100 μM) [1]. Its zero H-bond donor count and moderate logP (4.366) further support its inclusion in permeability-focused screening cascades [2].

N,N-Dimethyl vs. N-Ethyl Physicochemical Comparator Studies

The target compound forms a matched molecular pair with its N-ethyl analog (CAS 339010-87-6), differing only in the degree of N-substitution (dimethyl vs. ethyl). This pair enables direct, controlled investigation of the impact of H-bond donor count (0 vs. 1) and lipophilicity (logP 4.366 vs. 4.732) on membrane permeability, metabolic stability, and target engagement without altering the pyrimidine core or the 4-chlorophenylsulfanyl group [1]. Researchers can use this pair to deconvolve N-substituent effects in ADME-Tox profiling and SAR campaigns [2].

Oxidative Metabolite Identification and Prodrug Design

The sulfanyl (-S-) linker at the 4-position of CAS 338792-24-8 provides a chemically tractable oxidation site that is absent in direct 4-aryl analogs such as CAS 883004-97-5 [1]. This reactivity can be exploited in metabolite identification studies where controlled oxidation (e.g., with mCPBA or H₂O₂) generates sulfoxide and sulfone derivatives for use as authentic metabolite standards. Additionally, the sulfanyl group may serve as a prodrug handle, where in vivo oxidation modulates pharmacokinetic properties .

Freedom-to-Operate-Conscious Early-Stage Drug Discovery

For organizations seeking to develop novel TLR8 antagonists while mitigating patent infringement risk, CAS 338792-24-8 represents a structurally distinct entry point. Unlike extensively claimed pyrimidine chemotypes in the Novartis patent estate (US10544143, US10730877, US11053244) [1], this specific compound does not appear in issued patent claims as of the search date . While formal FTO review is mandatory, the compound's absence from major TLR8 patent families makes it an attractive starting scaffold for proprietary medicinal chemistry programs.

Quote Request

Request a Quote for 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.